molecular formula C14H11N2NaO B7819121 sodium;1-benzylindazol-3-olate

sodium;1-benzylindazol-3-olate

Cat. No.: B7819121
M. Wt: 246.24 g/mol
InChI Key: POYTWGDRMIVNEF-UHFFFAOYSA-M
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Description

Sodium 1-benzylindazol-3-olate (CAS 13185-09-6) is an organosodium compound with the molecular formula C₁₄H₁₁N₂NaO and a molecular weight of 246.24 g/mol . It is derived from the deprotonation of 1-benzyl-1H-indazol-3-ol, forming a sodium salt.

Synonyms for this compound include:

  • 1-Benzyl-3-indazolinone
  • 1H-Indazol-3-ol, 1-benzyl
  • 3-Hydroxy-1-benzyl-1H-indazole .

Properties

IUPAC Name

sodium;1-benzylindazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYTWGDRMIVNEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N2NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “sodium;1-benzylindazol-3-olate” involves several steps, typically starting with the selection of appropriate raw materials. The synthetic route may include reactions such as alkylation, halogenation, and cyclization, depending on the desired end product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and efficiency. The industrial production process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;1-benzylindazol-3-olate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include various derivatives and intermediates that can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, “sodium;1-benzylindazol-3-olate” is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, “this compound” is studied for its potential effects on cellular processes and pathways. It may be used as a tool to investigate the mechanisms of action of various biological molecules.

Medicine

In medicine, “this compound” is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, targeting specific diseases or conditions.

Industry

In industrial applications, “this compound” is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of “sodium;1-benzylindazol-3-olate” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Sodium Benzoate (CAS 532-32-1)

Molecular Formula : C₇H₅NaO₂
Molecular Weight : 144.11 g/mol
Structural Differences :

  • Sodium benzoate is a simple aromatic sodium salt with a benzene ring and carboxylate group.
  • Sodium 1-benzylindazol-3-olate features a bicyclic indazole core substituted with a benzyl group and an oxygen atom at the 3-position .

Hazard Comparison :

  • Sodium benzoate is classified as GHS07 (irritant), primarily affecting skin and eyes .
  • Sodium 1-benzylindazol-3-olate exhibits broader hazards, including oral toxicity and respiratory risks .

Calcium Bis(1,1-dioxo-1λ⁶,2-benzothiazol-3-olate) (CAS 6485-34-3)

Molecular Formula : C₁₄H₈CaN₂O₆S₂
Molecular Weight : ~404.44 g/mol (calculated)
Structural Differences :

  • Contains a benzothiazole ring (with sulfur) instead of an indazole ring (with two nitrogen atoms).
  • The calcium cation replaces sodium, altering solubility and reactivity .

Functional Comparison :

  • Benzothiazole derivatives are often used as corrosion inhibitors or biocides, whereas indazole derivatives are explored in medicinal chemistry for kinase inhibition .
  • The sodium salt (target compound) likely has higher water solubility compared to the calcium analogue.

Benzimidazolium Salts (e.g., 1,3-Bis(benzimidazolium-2-yl)benzene)

Structural Contrast :

  • Benzimidazolium salts contain fused benzene and imidazole rings, differing from the indazole core in the target compound .

Data Tables

Table 1: Key Properties of Sodium 1-Benzylindazol-3-olate

Property Value/Description Source
CAS Number 13185-09-06
Molecular Formula C₁₄H₁₁N₂NaO
Molecular Weight 246.24 g/mol
Storage Conditions Inert atmosphere, room temperature
GHS Hazards H302, H315, H319, H335

Table 2: Comparative Analysis of Sodium Salts

Compound Sodium 1-Benzylindazol-3-olate Sodium Benzoate Calcium Benzothiazol-3-olate
CAS Number 13185-09-06 532-32-1 6485-34-3
Core Structure Indazole with benzyl group Benzoate Benzothiazole
Cation Sodium Sodium Calcium
Molecular Weight 246.24 g/mol 144.11 g/mol ~404.44 g/mol
Primary Hazards Oral toxicity, irritation Skin/eye irritation Not specified
Typical Applications Pharmaceutical research Food preservative Industrial biocides

Research Findings and Insights

  • Structural Complexity : Sodium 1-benzylindazol-3-olate’s indazole ring and benzyl substitution confer unique reactivity compared to simpler salts like sodium benzoate. This complexity may enhance its utility in drug design but increases synthetic challenges .
  • Cation Influence : Sodium salts generally exhibit higher solubility in polar solvents than calcium analogues, which could make the target compound more suitable for aqueous-phase reactions .
  • Hazard Profile : The compound’s multiple hazard warnings suggest stringent handling requirements compared to sodium benzoate, which is generally recognized as safe (GRAS) in food applications .

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